molecular formula C10H9N3O3 B2524541 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea CAS No. 930417-68-8

1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea

Cat. No.: B2524541
CAS No.: 930417-68-8
M. Wt: 219.2
InChI Key: UMPRMLIUSKAAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea is an organic compound characterized by the presence of a nitrophenyl group and a propynyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea typically involves the reaction of 3-nitroaniline with propargyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Addition: The propynyl group can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of substituted alkenes or alkanes.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in an inert solvent like dichloromethane.

Major Products Formed:

    Reduction: 1-(3-Aminophenyl)-3-(prop-2-yn-1-yl)urea.

    Substitution: Various substituted phenylureas depending on the nucleophile used.

    Addition: Halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can participate in redox reactions, while the propynyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)urea: Similar structure but with the nitro group in the para position.

    1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)carbamate: Similar structure but with a carbamate moiety instead of urea.

Uniqueness: 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea is unique due to the combination of its nitrophenyl and propynyl groups, which confer specific chemical reactivity and potential biological activity. The presence of the urea moiety also allows for hydrogen bonding interactions, which can influence its behavior in various environments.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-prop-2-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-6-11-10(14)12-8-4-3-5-9(7-8)13(15)16/h1,3-5,7H,6H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRMLIUSKAAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.